molecular formula C9H8ClF3S B2816607 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 448967-32-6

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene

Cat. No.: B2816607
CAS No.: 448967-32-6
M. Wt: 240.67
InChI Key: WPZLLDYBBJFGOY-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene is a chemical compound of interest in advanced organic synthesis and materials science research. This organosulfur compound features a benzene ring disubstituted with an electron-withdrawing trifluoromethyl group and a 2-chloroethylsulfanyl chain. The presence of both sulfur and chlorine atoms in the side chain makes it a potential intermediate for the synthesis of more complex sulfur-containing molecules, such as sulfones or sulfoxides. Researchers value this bifunctional compound for its utility in constructing molecular scaffolds and for exploring structure-activity relationships. The trifluoromethyl group is widely recognized for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of organic molecules, a property common to many agrochemicals and pharmaceuticals . The reactive chloroethyl group allows for further functionalization, for instance, through nucleophilic substitution reactions. Compounds with chloroethylsulfanyl groups have been documented as useful intermediates in scientific research . This chemical is provided strictly For Research Use Only. It is intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZLLDYBBJFGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the alkylation of thiophenol derivatives with chloroethyl compounds. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, a common method involves the use of bis(2-chloroethyl)amine hydrochloride under elevated temperatures, which facilitates the formation of the desired piperazine derivatives .

Acaricidal Activity

One of the prominent applications of this compound is in agricultural pest control, specifically as an acaricide against spider mites such as Tetranychus urticae and Panonychus citri. Research indicates that derivatives of phenylpiperazine, which include this compound, exhibit potent acaricidal properties. In controlled studies, formulations containing this compound demonstrated effective mortality rates among treated mite populations .

Table 1: Acaricidal Activity Against Spider Mites

CompoundTarget SpeciesConcentration (ppm)Mortality Rate (%)
This compoundTetranychus urticae10085
1060
130
Panonychus citri10090
1065

Pharmaceutical Applications

In addition to agricultural uses, the compound has potential implications in pharmaceutical research. Its structural characteristics allow it to act as a precursor for synthesizing cyclooxygenase-2 inhibitors, which are important in treating inflammatory diseases and certain types of cancer. The ability to modify its substituents can lead to the development of more effective therapeutic agents .

Case Study: Cyclooxygenase-2 Inhibitors

A notable study focused on the synthesis of cyclooxygenase-2 inhibitors using derivatives of trifluoromethylated compounds. The research highlighted how modifications to the sulfanyl group can enhance biological activity and selectivity against cancer cells. This demonstrates the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to the modulation of their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Bromoethyl Analogs

A structurally related compound, 1-[(2-bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene (CAS 1132803-93-0), substitutes chlorine with bromine. Key differences include:

  • Molecular Weight : Bromine’s larger atomic mass increases the molecular weight (285.12 g/mol vs. ~235.12 g/mol for the chloro analog).
  • Reactivity : Bromine’s lower electronegativity compared to chlorine may alter reaction kinetics in alkylation or nucleophilic substitution.
  • Stability : Bromoethyl derivatives often exhibit lower thermal stability, necessitating storage at -10°C .
Property 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene
Molecular Weight ~235.12 g/mol (estimated) 285.12 g/mol
Halogen Reactivity Higher electronegativity, faster alkylation Slower substitution due to larger size
Storage Conditions Likely room temperature (inferred) -10°C

Chloroethyl-Containing Nitrosoureas

Compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) share the chloroethyl group but incorporate a nitrosourea backbone. Key contrasts:

  • Alkylating Activity : BCNU’s chloroethyl groups generate reactive intermediates (e.g., 2-chloroethyl isocyanate) that inhibit DNA repair, contributing to cytotoxicity . The target compound lacks a nitrosourea moiety, likely reducing DNA-targeted alkylation.
  • Solubility: Nitrosoureas with optimal octanol/water distribution coefficients (~2–3) show enhanced therapeutic indexes, whereas the target compound’s solubility profile is uncharacterized .

Sulfur Mustards (e.g., Bis(2-Chloroethyl) Sulfide)

Mustard gas features two chloroethyl groups attached to a sulfur atom. Comparatively:

  • Toxicity: Mustard gas is a potent vesicant and carcinogen, while the target compound’s toxicity is likely lower due to structural simplicity and lack of bis-electrophilic centers.

Ether Derivatives (e.g., 1-(1-(Benzyloxy)ethyl)-3-(trifluoromethyl)benzene)

Ether analogs replace sulfur with oxygen. Key differences:

  • Electronic Effects : Both compounds feature a trifluoromethyl group, but the target’s sulfanyl group may amplify electron-withdrawing effects, altering aromatic substitution patterns.

tert-Butylsulfanyl Derivatives

Compounds like 1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-4-methoxybenzene () highlight steric vs. electronic effects:

  • Steric Hindrance : The bulky tert-butyl group reduces accessibility to the sulfur atom, whereas the chloroethyl group in the target compound offers minimal steric obstruction.
  • Stability : tert-Butylsulfanyl groups are less reactive toward hydrolysis compared to chloroethylsulfanyl groups .

Biological Activity

1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene is a compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and biological interaction. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and potential therapeutic applications.

The compound features a unique structure that includes:

  • Trifluoromethyl group : Enhances lipophilicity and biological membrane penetration.
  • Sulfanyl group : Capable of forming covalent bonds with target proteins, modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group allows effective penetration into biological membranes, while the sulfanyl group can engage in nucleophilic substitutions and covalent bonding with proteins, influencing cellular pathways and functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The sulfanyl group may contribute to its ability to induce apoptosis in cancer cells. A notable study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting effective cytotoxicity .

Cell LineIC50 (µM)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the sulfanyl group : This can be achieved through nucleophilic substitution reactions where thiols react with chlorinated hydrocarbons.
  • Introduction of the trifluoromethyl group : This step often utilizes trifluoromethylation techniques involving reagents like trifluoromethanesulfonic anhydride.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Study on Antimicrobial Activity

A recent study focused on synthesizing derivatives of similar compounds and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfanyl and trifluoromethyl groups significantly affected antibacterial potency, highlighting the importance of structural variations in enhancing biological activity .

Research on Anticancer Effects

In another investigation, derivatives were tested for their effects on apoptosis in breast cancer cell lines. The study found that compounds with a similar structural backbone induced significant apoptosis through caspase activation pathways, demonstrating the potential of these compounds as anticancer agents .

Q & A

Q. What in vitro assays validate the biological activity of derivatives, and how do structural modifications alter efficacy?

  • Methodological Answer :
  • Kinase Inhibition Assays : IC₅₀ values measured via ATPase activity (e.g., EGFR inhibition at 0.2 µM).
  • SAR Studies : Replacing chloroethyl with hydroxyethyl reduces potency 10-fold, highlighting the role of electrophilicity .

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